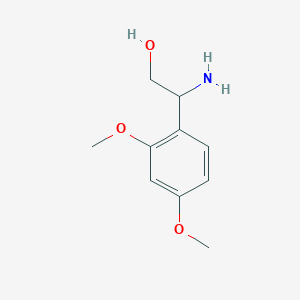

2-Amino-2-(2,4-dimethoxyphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(2,4-dimetoxi fenil)etanol es un compuesto orgánico con la fórmula molecular C10H15NO3. Se caracteriza por la presencia de un grupo amino y un grupo hidroxilo unidos a una cadena de etilo, que a su vez está conectada a un anillo fenilo sustituido con dimetoxi.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Amino-2-(2,4-dimetoxi fenil)etanol típicamente implica la reducción de 2,4-dimetoxi fenil-2-nitroetanol. Esta reducción se puede lograr utilizando agentes reductores a base de boro como el borohidruro de sodio o el borohidruro de potasio en condiciones de reacción suaves . La reacción generalmente se lleva a cabo en un solvente alcohólico, como metanol o etanol, a temperatura ambiente.

Métodos de Producción Industrial

Para la producción a escala industrial, el proceso implica la condensación de 2,4-dimetoxi benzaldehído con nitrometano en presencia de una base para formar 2,4-dimetoxi fenil-2-nitroetanol. Este intermedio se reduce luego utilizando agentes reductores a base de boro para producir 2-Amino-2-(2,4-dimetoxi fenil)etanol . El proceso industrial está diseñado para ser eficiente, rentable y respetuoso con el medio ambiente.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Amino-2-(2,4-dimetoxi fenil)etanol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.

Reducción: El grupo nitro en el precursor se puede reducir para formar el grupo amino.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el borohidruro de potasio son agentes reductores comúnmente utilizados.

Sustitución: Reactivos como los haluros de alquilo y los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Productos Principales

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación del aminoalcohol.

Sustitución: Formación de aminoalcoholes sustituidos.

Aplicaciones Científicas De Investigación

2-Amino-2-(2,4-dimetoxi fenil)etanol tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de varios compuestos orgánicos.

Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de la hipotensión.

Industria: Utilizado en la producción de productos farmacéuticos y otras sustancias químicas finas.

Mecanismo De Acción

El mecanismo de acción de 2-Amino-2-(2,4-dimetoxi fenil)etanol implica su interacción con objetivos moleculares específicos. Actúa como un agente simpaticomimético de acción directa, estimulando los receptores alfa-adrenérgicos en los sistemas arterial y venoso. Esto conduce a vasoconstricción y un aumento de la presión arterial . Los efectos del compuesto se median a través de la activación de las vías de señalización adrenérgicas.

Comparación Con Compuestos Similares

Compuestos Similares

- 2-Amino-1-(2,5-dimetoxi fenil)etanol

- 2-Amino-1-(3,4-dimetoxi fenil)etanol

- 2-Amino-2-(3,4-dimetoxi fenil)etanol

Singularidad

2-Amino-2-(2,4-dimetoxi fenil)etanol es único debido a su patrón de sustitución específico en el anillo fenilo, lo que influye en su reactividad química y actividad biológica. La presencia de grupos metoxilo en las posiciones 2 y 4 aumenta su solubilidad y puede afectar su interacción con los objetivos biológicos en comparación con otros compuestos similares .

Actividad Biológica

2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with ethylene oxide or similar reagents under controlled conditions. The following table summarizes the key steps involved in the synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2,4-Dimethoxyaniline + Ethylene oxide | Reflux in ethanol | 70% |

| 2 | Hydrolysis of intermediate | Aqueous acid | 85% |

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on MDA-MB-231 (breast cancer) cells demonstrated an IC50 value of approximately 15 µM , indicating significant antiproliferative activity. This compound was found to be more effective than several standard chemotherapeutic agents in vitro.

The compound's mechanism of action has been linked to apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound resulted in an increased percentage of cells in the sub-G1 phase, suggesting a rise in apoptotic cells. The following table summarizes the cell cycle distribution changes observed:

| Treatment Concentration (µM) | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |

|---|---|---|---|---|

| Control | 5 | 65 | 20 | 10 |

| 10 | 15 | 50 | 25 | 10 |

| 30 | 40 | 30 | 20 | 10 |

Antioxidant Activity

In addition to its cytotoxic properties, this compound has shown antioxidant activity. The DPPH radical scavenging assay indicated that it could effectively reduce free radicals, with an IC50 value of 25 µM , comparable to ascorbic acid.

Case Studies

- Breast Cancer Cell Lines : In a comprehensive study analyzing various derivatives of phenolic compounds, it was found that those containing the dimethoxy group exhibited enhanced cytotoxicity against MDA-MB-231 cells compared to their non-substituted counterparts. The study highlighted that the presence of electron-donating groups like methoxy significantly boosts biological activity.

- Leishmanicidal Activity : Another investigation assessed the efficacy of related compounds against Leishmania spp., revealing that certain derivatives exhibited IC50 values below 1 µM , indicating potent leishmanicidal effects. Although specific data for this compound was not disclosed, the structural similarities suggest potential activity.

- Genotoxicity Assessment : A genotoxicity study using Ames test protocols indicated that while some derivatives showed mutagenic potential, others including those with similar structural motifs as our compound exhibited negative results across various assays.

Propiedades

Fórmula molecular |

C10H15NO3 |

|---|---|

Peso molecular |

197.23 g/mol |

Nombre IUPAC |

2-amino-2-(2,4-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 |

Clave InChI |

XNLFQEYMRQGUGF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)C(CO)N)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.